molecular formula C12H8N2O B13136270 Benzo[c][2,7]naphthyridin-5(6H)-one

Benzo[c][2,7]naphthyridin-5(6H)-one

Cat. No.: B13136270
M. Wt: 196.20 g/mol
InChI Key: HPFOEWJXDNWCTH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name benzo[c]naphthyridin-5(6H)-one derives from its fused-ring architecture (Figure 1). The parent structure, naphthyridine, consists of two fused pyridine rings. The "" designation specifies nitrogen atoms at positions 2 and 7 of the naphthyridine core, while the "benzo[c]" prefix indicates annelation of a benzene ring at the c edge of the naphthyridine system. The ketone group at position 5 and the hydrogenated 6H ring complete the nomenclature.

Alternative naming conventions include:

  • Pyrido[3,4-c]quinolin-5-one: Emphasizes the quinoline-like structure with a pyridine ring fused at positions 3 and 4.
  • 6H-Benzo[c]naphthyridin-5-one: A variant highlighting the keto-enol tautomerism at position 5.

Table 1 compares nomenclature across related isomers:

Compound IUPAC Name Alternative Names
Benzo[c]naphthyridin-5(6H)-one 6H-benzo[c]naphthyridin-5-one Pyrido[3,4-c]quinolin-5-one
Benzo[c]naphthyridine Pyrido[3,4-c]isoquinoline 2,10-Diazaphenanthrene
Benzo[c]naphthyridin-6(5H)-one 5H-benzo[c]naphthyridin-6-one

Molecular Geometry and Conformational Analysis

The molecular framework (C₁₂H₈N₂O) consists of a planar bicyclic system with bond lengths and angles consistent with aromatic stabilization. X-ray crystallographic data confirm a dihedral angle of 178.9° between the benzene and naphthyridine planes, indicating near-perfect coplanarity. The ketone group at position 5 introduces slight distortion, with C=O bond lengths measuring 1.225 Å, characteristic of conjugated carbonyl systems.

Conformational analysis reveals two stable rotamers due to restricted rotation about the N5-C5 bond (Figure 2). Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between syn- and anti-conformers, favoring the syn form where the carbonyl oxygen aligns with the adjacent nitrogen lone pair.

Comparative Structural Analysis with Related Naphthyridine Derivatives

The -isomer exhibits distinct electronic properties compared to other naphthyridine derivatives:

  • Benzo[c]naphthyridine : Lacks the 5-keto group, resulting in a fully aromatic system with higher electron density at N1. This increases basicity (pKₐ = 3.8 vs. 1.2 for the -keto derivative).
  • Tetrahydro derivatives : Hydrogenation of the 6H ring (e.g., 6-benzyl-7,8,9,10-tetrahydro-6H-benzo[c]naphthyridin-5-one) reduces aromaticity, increasing flexibility and altering dipole moments from 4.2 D to 2.7 D.
  • Halogenated analogs : Substitution at position 8 (e.g., 8-chloro-4,6-dimethyl variants) introduces steric effects that twist the benzene ring by 12° from planarity, modulating π-π stacking interactions.

Figure 3 illustrates frontier molecular orbitals for key derivatives. The -keto compound shows a 0.35 eV lower LUMO energy than its -counterpart, enhancing electrophilic reactivity at N2.

Figure 1. Core structure of benzo[c]naphthyridin-5(6H)-one with atomic numbering.

Figure 2. Syn (A) and anti (B) conformers showing rotational barriers about N5-C5.

Figure 3. Comparative HOMO-LUMO gaps for naphthyridine derivatives (DFT-B3LYP/6-311+G**).

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6H-benzo[c][2,7]naphthyridin-5-one

InChI

InChI=1S/C12H8N2O/c15-12-10-7-13-6-5-8(10)9-3-1-2-4-11(9)14-12/h1-7H,(H,14,15)

InChI Key

HPFOEWJXDNWCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=NC=C3)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dichloromethane (CH2Cl2) at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][2,7]naphthyridin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of various substituents at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents such as halogens, alkylating agents, and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties depending on the nature and position of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimalarial agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Benzo[c][2,7]naphthyridin-5(6H)-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to the inhibition of key enzymes and pathways essential for the survival of the malaria parasite . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Dihydro-1,6-naphthyridin-5(6H)-ones

  • Example : 2-(Benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (12a) .
  • Synthesis : Substitution reactions under basic conditions (e.g., KOt-Bu in DMF) yield low to moderate outputs (12a–12t series) .
  • Key Difference: Lower synthetic efficiency compared to Benzo[c][2,7]naphthyridinone (65% vs. <50% yields) .

Benzo[h]naphtho[1,2-b][1,6]naphthyridines

  • Synthesis : Hetero-annulation via polyphosphoric acid (PPA)-mediated reactions with pyridine-3-carboxylic acid or furan/thiophene derivatives .
  • Structural Feature : Incorporation of heteroaromatic rings (e.g., pyridine) enhances π-conjugation .
  • Activity: Improved cytotoxic profiles against cancer cell lines compared to simpler naphthyridinones .

Benzo[b][1,8]naphthyridin-5(10H)-one Derivatives

  • Examples: 10-(Piperidin-1-ylcarbonothioyl)benzo[b][1,8]naphthyridin-5(10H)-one (8c) .
  • Synthesis : Carbothioamide functionalization via nucleophilic substitution .
  • Physicochemical Properties: Higher melting points (137–235°C) and densities (~1.27 g/cm³) than Benzo[c][2,7]naphthyridinone .

Chlorinated and Aminated Derivatives

  • Example : 2,5-Dichloro-4-methyl-benzo[c][2,7]naphthyridine .
  • Synthesis : Selective substitution at C5 with aromatic amines yields amidines (e.g., compound 2c) .
  • Activity : Pyronaridine-type derivatives (e.g., 5a, 5b) exhibit potent antimalarial activity (IC₅₀ ≈ 200 nM) .

Functionalized Benzo[c][2,7]naphthyridines

  • Example : 4-Bromobenzo[c][2,7]naphthyridine .
  • Synthesis : Regioselective metalation followed by Suzuki or Stille cross-coupling enables diverse substitutions .
  • Utility : Intermediate for total synthesis of amphimedine, a pyridoacridine alkaloid .

Comparative Analysis Table

Compound Class Synthesis Method Yield (%) Key Functional Groups Bioactivity Highlights
Benzo[c][2,7]naphthyridin-5(6H)-one IEDDA with 1,2,4-triazines 65 Methylthio, ketone Cytotoxic intermediate
Dihydro-1,6-naphthyridin-5(6H)-ones Alkoxy substitution <50 Benzyloxy, ether Kinase inhibition
Benzo[h]naphtho[1,6]naphthyridines PPA-mediated annulation ~60 Pyridine, methyl Enhanced cytotoxicity
Benzo[b][1,8]naphthyridinones Carbothioamide substitution 50–70 Piperidinyl, carbothioamide Enzyme inhibition
Chlorinated derivatives Aromatic amine substitution 60–80 Chloro, amidine Antimalarial (IC₅₀ ≈ 200 nM)

Research Findings and Implications

  • Synthetic Efficiency: Benzo[c][2,7]naphthyridinone’s IEDDA route surpasses traditional substitution methods in yield and scalability .
  • Bioactivity : Chlorinated/aminated derivatives (e.g., pyronaridine analogs) show promise in antiparasitic applications, while hetero-annulated variants excel in cytotoxicity .
  • Structural Flexibility: Functionalization via cross-coupling (Suzuki, Stille) broadens the pharmacological scope of naphthyridinones compared to rigid carbothioamide derivatives .

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